

JNJ-26146900: A Technical Overview of its Androgen Receptor Binding Affinity

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Compound of Interest		
Compound Name:	JNJ-26146900	
Cat. No.:	B1673006	Get Quote

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This technical guide provides an in-depth analysis of **JNJ-26146900**, a nonsteroidal androgen receptor (AR) antagonist. The document focuses on its binding affinity to the androgen receptor, the experimental methodologies used for this determination, and the consequential impact on cellular signaling pathways.

Quantitative Binding Affinity Data

JNJ-26146900 has been characterized as a potent antagonist of the androgen receptor. The primary quantitative measure of its binding affinity is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand.

Compound	Receptor	Parameter	Value
JNJ-26146900	Rat Androgen Receptor (AR)	Ki	400 nM[1][2]

This submicromolar binding affinity underscores the compound's potential for effective competition with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for the ligand-binding domain of the androgen receptor.



Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the androgen receptor binding affinity of **JNJ-26146900** is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.

Materials and Reagents:

- Receptor Source: Rat androgen receptor, often expressed in a suitable cell line such as COS-7 cells.[1]
- Radioligand: A high-affinity radiolabeled androgen, such as [3H]-methyltrienolone (R1881) or [3H]-dihydrotestosterone ([3H]-DHT).
- Test Compound: JNJ-26146900.
- Assay Buffer: Appropriate buffer to maintain protein stability and binding, for example, TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, and 10 mM sodium molybdate, pH 7.2).
- Wash Buffer: Assay buffer, typically ice-cold, for washing unbound radioligand.
- Scintillation Cocktail: For detection of radioactivity.
- Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

- Receptor Preparation: A cell lysate or a purified receptor preparation containing the rat androgen receptor is prepared.
- Competition Reaction: A constant concentration of the radioligand is incubated with the
 receptor preparation in the presence of varying concentrations of the unlabeled test
 compound (JNJ-26146900). A control reaction with no test compound (total binding) and a
 reaction with a high concentration of an unlabeled androgen (non-specific binding) are also
 included.



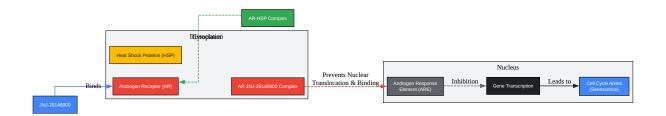
- Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and radioligand pair.
- Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.
- Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. An IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

The binding of **JNJ-26146900** to the androgen receptor initiates a cascade of intracellular events that differ significantly from the agonistic effects of androgens. As an antagonist, **JNJ-26146900** prevents the conformational changes in the AR that are necessary for its activation and subsequent downstream signaling.

Androgen Receptor Antagonist Signaling Pathway





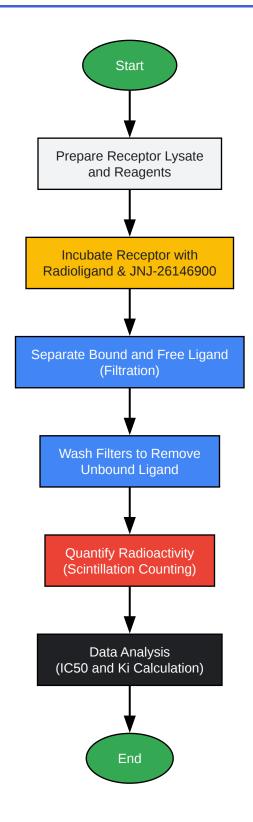
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Caption: Antagonistic action of JNJ-26146900 on the AR signaling pathway.

The diagram illustrates that **JNJ-26146900** binds to the androgen receptor in the cytoplasm. This binding prevents the dissociation of heat shock proteins and inhibits the nuclear translocation of the receptor. Consequently, the AR cannot bind to androgen response elements (AREs) on the DNA, leading to the inhibition of androgen-dependent gene transcription and ultimately resulting in cellular responses such as cell cycle arrest and senescence.

Experimental Workflow for Determining Binding Affinity





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